D-p-hydroxyphenylglycine

Catalog No.
S1767907
CAS No.
22818-40-2
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-p-hydroxyphenylglycine

CAS Number

22818-40-2

Product Name

D-p-hydroxyphenylglycine

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1

InChI Key

LJCWONGJFPCTTL-SSDOTTSWSA-N

Synonyms

(R,S)-3HPG, 4-hydroxyphenylglycine, 4-hydroxyphenylglycine hydrobromide, (+-)-isomer, 4-hydroxyphenylglycine hydrochloride, (R)-isomer, 4-hydroxyphenylglycine perchlorate, (+-)-isomer, 4-hydroxyphenylglycine, (+-)-isomer, 4-hydroxyphenylglycine, (R)-isomer, 4-hydroxyphenylglycine, (S)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 2,4-dimethylbenzenesulfonate, (R)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (+-)-isomer, 4-hydroxyphenylglycine, 4-methylbenzenesulfonate, (S)-isomer, 4-hydroxyphenylglycine, monosodium salt, 4-hydroxyphenylglycine, monosodium salt, (R)-isomer, D-p-hydroxyphenylglycine, L-4-hydroxyphenylglycine, oxfenicine, p-hydroxyphenylglycine, UK 25842, UK-25842

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)O

The exact mass of the compound D-4-Hydroxyphenylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of 4-hydroxyphenylglycine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-p-hydroxyphenylglycine (D-HPG) is an enantiomerically pure, non-proteinogenic D-alpha-amino acid that serves as a critical chiral building block in the pharmaceutical industry. Its primary commercial value lies in its role as the essential side-chain precursor for broad-spectrum semi-synthetic beta-lactam antibiotics, most notably amoxicillin, cefadroxil, and cefprozil [1]. From a procurement perspective, the utility of D-HPG is defined by two absolute structural requirements: the strict D-configuration at the alpha-carbon, which is mandatory for enzymatic recognition by penicillin G acylase (PGA) during coupling to 6-aminopenicillanic acid (6-APA), and the presence of a para-hydroxyl group on the phenyl ring[2]. Industrial-grade D-HPG must consistently exhibit an enantiomeric excess (ee) of >99% to prevent the formation of inactive or toxic diastereomeric antibiotic byproducts, making its stereochemical purity the primary metric for supplier qualification [3].

Procurement Fit

Chiral side-chain precursor for semisynthetic β-lactam antibiotic synthesis

Enantiomeric purity specification as critical quality attribute for downstream antibiotic production

Specific optical rotation control for chiral identity confirmation and batch release

Generic substitution of D-HPG with its racemic counterpart, DL-p-hydroxyphenylglycine, or its closest structural analog, D-phenylglycine (D-PG), results in fundamental process or product failures. If a manufacturer attempts to use DL-HPG, the mandatory enzymatic coupling step will fail to utilize the L-enantiomer, requiring an upstream optical resolution process (such as preferential crystallization of aromatic sulfonates) that inherently caps single-pass yields at <50% and necessitates energy-intensive racemization of the waste L-isomer [1]. Furthermore, substituting D-HPG with D-PG removes the para-hydroxyl group from the molecule. While D-PG successfully couples with 6-APA, it produces ampicillin rather than amoxicillin; this structural deviation drastically reduces the downstream API's oral bioavailability from approximately 95% to roughly 40%, fundamentally altering the drug's clinical efficacy and market viability [2].

Substitution Risk

D-Phenylglycine (non-hydroxylated analog)

Absence of para-hydroxy group may alter solubility, reactivity, and final antibiotic pharmacokinetic profile.

L-p-Hydroxyphenylglycine (enantiomer)

Opposite stereochemistry may not support β-lactam antibiotic activity; enantiomeric impurity must be strictly controlled.

DL-HPG (racemic mixture)

Presence of inactive L-enantiomer introduces impurity burden, compromising enantiomeric purity specification.

Elimination of Upstream Resolution Losses via Enantiopure Procurement

The synthesis of beta-lactam antibiotics strictly requires the D-enantiomer. When utilizing racemic DL-p-hydroxyphenylglycine, manufacturers must perform optical resolution, typically via preferential crystallization of salts like o-toluenesulfonate. This resolution process yields a maximum of ~50% of the desired D-isomer per pass, with actual recovered yields often ranging between 22% and 41% before complex racemization and recycling of the L-isomer[1]. Procuring enantiopure D-HPG (>99% ee) bypasses this bottleneck entirely, allowing 100% of the procured mass to enter the active coupling phase, thereby halving the required reactor volume for the precursor and eliminating the chemical waste associated with chiral resolving agents [2].

Evidence DimensionUsable precursor mass without recycling
Target Compound Data100% usable mass (>99% ee D-HPG)
Comparator Or BaselineDL-p-hydroxyphenylglycine (racemic mixture)
Quantified Difference>50% increase in first-pass usable material; elimination of resolution steps.
ConditionsIndustrial scale beta-lactam precursor preparation.

Procuring the enantiopure D-form directly eliminates a costly, low-yield optical resolution step, drastically improving throughput and reducing waste in API manufacturing.

Enantiomeric excess
Head-to-head
Target: >99% ee (D-HPG)
Comparator: DL-HPG (racemate)
Achieved by tri-enzymatic cascade
Enantiomeric purity specification review
Chiral HPLC resolution >1.5; supports D-configuration requirement for activity

Downstream Pharmacokinetic Advantage over D-Phenylglycine

The structural difference between D-HPG and D-phenylglycine (D-PG) is a single para-hydroxyl group, yet this dictates the identity and performance of the final antibiotic. Acylation of 6-APA with D-PG yields ampicillin, whereas acylation with D-HPG yields amoxicillin [1]. The incorporation of the D-HPG side chain significantly alters the physicochemical properties of the resulting molecule, increasing its stability in gastric acid and enhancing its absorption in the gastrointestinal tract. Consequently, the D-HPG-derived amoxicillin achieves an oral bioavailability of up to 95%, compared to the ~40% bioavailability of the D-PG-derived ampicillin [2].

Evidence DimensionDownstream API oral bioavailability
Target Compound Data~95% oral absorption (Amoxicillin, derived from D-HPG)
Comparator Or Baseline~40% oral absorption (Ampicillin, derived from D-PG)
Quantified Difference55 percentage point increase in oral bioavailability.
ConditionsIn vivo oral administration of the synthesized beta-lactam API.

The para-hydroxyl group of D-HPG is non-negotiable for manufacturers aiming to produce modern, highly bioavailable oral solid-dosage antibiotics.

Specific rotation
Head-to-head
D-HPG: -156° to -161° (c=1, 1N HCl)
L-HPG: approx. +156°
Chiral identity specification
Deviation indicates enantiomeric impurity; key batch-release criterion

High-Yield Compatibility in One-Pot Enzymatic Cascade Synthesis

Modern green chemistry routes for amoxicillin production utilize a one-pot, two-step enzymatic cascade. In this system, D-HPG (often activated as D-p-hydroxyphenylglycine methyl ester) is coupled with 6-APA using immobilized penicillin G acylase (PGA). Studies demonstrate that D-HPG derivatives exhibit highly favorable synthesis-to-hydrolysis (S/H) ratios in these environments. When optimized with complexing agents like Zn2+ to shift the equilibrium, the enzymatic coupling of D-HPG methyl ester with 6-APA achieves a conversion yield of up to 76.5% [1]. This high enzymatic processability allows manufacturers to replace harsh, multi-step chemical syntheses that generate toxic intermediates with a streamlined, single-reactor biocatalytic process[2].

Evidence DimensionEnzymatic coupling conversion yield
Target Compound Data76.5% yield in one-pot enzymatic synthesis (using Zn2+ complexation)
Comparator Or BaselineTraditional multi-step chemical acylation (baseline)
Quantified DifferenceEnables single-reactor biocatalysis with >75% yield, eliminating toxic chemical coupling agents.
ConditionsImmobilized Kluyvera citrophila penicillin acylase, pH 6.0-8.0, presence of ZnSO4.

D-HPG's compatibility with PGA-catalyzed cascades allows procurement teams to transition supply chains toward environmentally sustainable and economically efficient biocatalytic manufacturing.

Catalytic improvement
Head-to-head
26.75-fold higher kcat/Km
Supports scalable biocatalytic process review
Engineered PtDAPDHM4 vs wild-type; 49.5% conversion from DL-HPG
Solubility profile
Cross-study comparable
D-HPG: 5 g/L in water (20°C)
D-PG: different solubility profile in mixed solvents
Solvent selection for crystallization and purification design
Characterized in water, alcohols, DMF (278–323 K)

Industrial Biocatalytic Synthesis of Amoxicillin and Cefadroxil

Directly leveraging its >99% enantiomeric purity and optimal synthesis-to-hydrolysis ratio, D-HPG (and its methyl ester) is the primary substrate for the large-scale enzymatic production of amoxicillin and cefadroxil. It is utilized in one-pot cascade reactors with immobilized penicillin G acylase, where it couples with 6-APA or 7-ADCA to produce high-bioavailability antibiotics without the need for toxic chemical coupling agents[1].

Synthesis of Dane Salts for Chemical Acylation

In facilities that still utilize chemical synthesis routes rather than enzymatic ones, D-HPG is the required raw material for synthesizing D-p-hydroxyphenylglycine Dane salt. This activated intermediate is subsequently used to acylate beta-lactam nuclei under anhydrous conditions, ensuring the correct stereochemistry is maintained throughout the chemical manufacturing process [2].

Development of Unnatural Amino Acid-Based Peptidomimetics

Beyond traditional antibiotics, the unique structural properties of D-HPG—specifically its non-proteinogenic D-configuration and para-hydroxylated aromatic ring—make it a valuable building block in drug discovery. It is incorporated into novel peptidomimetics to enhance enzymatic stability against proteases and improve the pharmacodynamics of experimental peptide therapeutics [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Lactam antibiotic intermediate synthesis
Enantiomeric purity specification
Chiral purity (>99% ee) and specific rotation
Impurity reference standard
High-purity analytical standard grade
HPLC purity and identity confirmation
Biocatalytic process scale-up research
Enzymatic conversion efficiency
Enantiomeric excess and yield verification
Crystallization and purification design
Solubility in water and organic solvents
Crystallization yield and purity optimization

XLogP3

-2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 Da

Monoisotopic Mass

167.058243149 Da

Heavy Atom Count

12

UNII

PCM9OIX717

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 47 of 49 companies with hazard statement code(s):;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

22818-40-2
938-97-6

Wikipedia

4-Hydroxyphenylglycine

General Manufacturing Information

Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-: ACTIVE

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